REACTION_SMILES
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[Br:7][c:8]1[cH:9][c:10]([F:28])[c:11]([NH:12][c:13]2[n:14][cH:15][n:16][c:17]3[cH:18][c:19]([OH:25])[c:20]([O:23][CH3:24])[cH:21][c:22]23)[cH:26][cH:27]1.[C:1](=[O:2])([O-:3])[O-:4].[C:29]([CH3:30])([CH3:31])([CH3:32])[O:33][C:34](=[O:35])[N:36]1[CH2:37][CH2:38][CH:39]([CH2:42][O:43][S:44]([c:45]2[cH:46][cH:47][c:48]([CH3:49])[cH:50][cH:51]2)(=[O:52])=[O:53])[CH2:40][CH2:41]1.[K+:5].[K+:6].[O:55]=[CH:56][N:57]([CH3:58])[CH3:59].[OH2:54]>>[Br:7][c:8]1[cH:9][c:10]([F:28])[c:11]([NH:12][c:13]2[n:14][cH:15][n:16][c:17]3[cH:18][c:19]([O:25][CH2:42][CH:39]4[CH2:38][CH2:37][N:36]([C:34]([O:33][C:29]([CH3:30])([CH3:31])[CH3:32])=[O:35])[CH2:41][CH2:40]4)[c:20]([O:23][CH3:24])[cH:21][c:22]23)[cH:26][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Nc3ccc(Br)cc3F)ncnc2cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OCC2CCN(C(=O)OC(C)(C)C)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc2c(Nc3ccc(Br)cc3F)ncnc2cc1OCC1CCN(C(=O)OC(C)(C)C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |